molecular formula C9H6FN3O3 B13703298 3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine

3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine

Cat. No.: B13703298
M. Wt: 223.16 g/mol
InChI Key: VMJQSGPVMYRLGT-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

The synthesis of 3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine typically involves the reaction of 3-fluoro-5-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization under basic conditions to yield the desired isoxazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and fluoro derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties.

Comparison with Similar Compounds

3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine can be compared with other isoxazole derivatives, such as:

    3-(3-Fluorophenyl)isoxazol-5-amine: Similar in structure but lacks the nitro group, which may result in different biological activities.

    3-(4-Fluorophenyl)isoxazol-5-amine: The position of the fluoro group is different, which can affect its reactivity and interactions with molecular targets.

    3-(3-Nitrophenyl)isoxazol-5-amine: Similar but lacks the fluoro group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in the presence of both fluoro and nitro groups, which can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H6FN3O3

Molecular Weight

223.16 g/mol

IUPAC Name

3-(3-fluoro-5-nitrophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6FN3O3/c10-6-1-5(2-7(3-6)13(14)15)8-4-9(11)16-12-8/h1-4H,11H2

InChI Key

VMJQSGPVMYRLGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C2=NOC(=C2)N

Origin of Product

United States

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